
Lead hydroxide oxide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead hydroxide oxide sulfate is a complex inorganic compound with the chemical formula Pb(OH)2·PbO·PbSO4. This compound is known for its unique structure, which combines lead hydroxide, lead oxide, and lead sulfate. It is often encountered in various industrial and chemical processes due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Lead hydroxide oxide sulfate can be synthesized through several methods. One common approach involves the reaction of lead nitrate with sodium hydroxide to form lead hydroxide, which is then treated with sulfuric acid to produce lead sulfate. The overall reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + 2\text{NaOH} \rightarrow \text{Pb(OH)}_2 + 2\text{NaNO}_3 ] [ \text{Pb(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead-acid battery recycling. The spent lead paste from batteries is treated with sulfuric acid and other reagents to recover lead compounds, including this compound .
化学反応の分析
Types of Reactions
Lead hydroxide oxide sulfate undergoes various chemical reactions, including:
Oxidation: Lead hydroxide can be oxidized to lead oxide.
Reduction: Lead sulfate can be reduced to lead sulfide under certain conditions.
Substitution: Lead hydroxide can react with acids to form different lead salts.
Common Reagents and Conditions
Oxidation: Involves reagents like oxygen or hydrogen peroxide.
Reduction: Typically requires reducing agents such as hydrogen gas or carbon.
Substitution: Acids like hydrochloric acid or nitric acid are commonly used.
Major Products Formed
Oxidation: Lead oxide (PbO)
Reduction: Lead sulfide (PbS)
Substitution: Lead chloride (PbCl2), lead nitrate (Pb(NO3)2)
科学的研究の応用
Lead hydroxide oxide sulfate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in medical imaging and radiation shielding.
Industry: Utilized in the production of pigments, ceramics, and glass .
作用機序
The mechanism by which lead hydroxide oxide sulfate exerts its effects involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to oxidative stress and disruption of cellular homeostasis .
類似化合物との比較
Similar Compounds
Lead(II) hydroxide (Pb(OH)2): A simpler compound with similar hydroxide groups.
Lead(II) oxide (PbO): Known for its use in glass and ceramics.
Lead(II) sulfate (PbSO4): Commonly found in lead-acid batteries.
Uniqueness
Lead hydroxide oxide sulfate is unique due to its combination of hydroxide, oxide, and sulfate groups, which confer distinct chemical properties and reactivity compared to its individual components .
特性
CAS番号 |
11083-39-9 |
|---|---|
分子式 |
Pb4(OH)2O2(SO4) |
分子量 |
990.87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


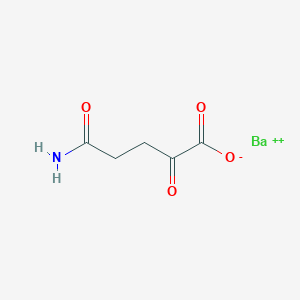
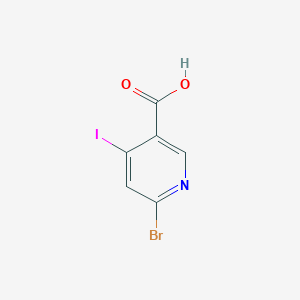
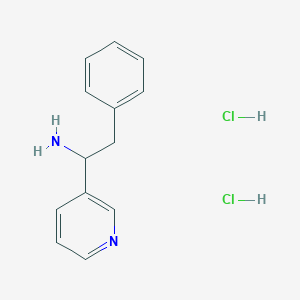
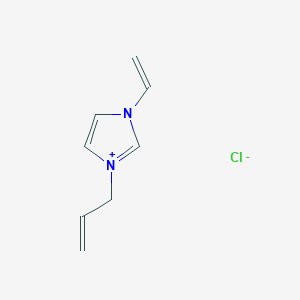
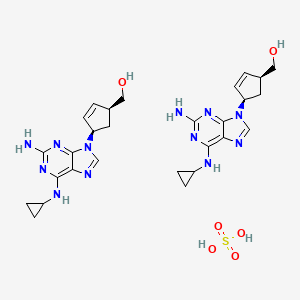
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
